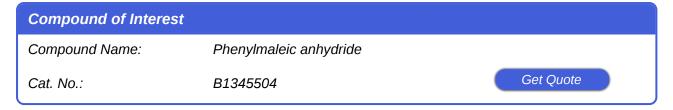


# Spectroscopic Profile of Phenylmaleic Anhydride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Phenylmaleic anhydride** (3-phenylfuran-2,5-dione), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for compound identification, purity assessment, and structural elucidation.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Below are the predicted and experimental data for the <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Phenylmaleic anhydride**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Phenylmaleic Anhydride** 

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.4-7.8	Multiplet	Phenyl protons (C <sub>6</sub> H <sub>5</sub> )
~6.5	Singlet	Vinylic proton (=CH)

Note: Predicted values based on analogous structures. Actual experimental values may vary depending on the solvent and spectrometer frequency.



Table 2: 13C NMR Spectroscopic Data for Phenylmaleic Anhydride

Chemical Shift (δ) ppm	Assignment
~165-170	Carbonyl carbons (C=O)
~135	Quaternary phenyl carbon (C-C <sub>6</sub> H <sub>5</sub> )
~128-132	Phenyl carbons (C <sub>6</sub> H <sub>5</sub> )
~130	Vinylic carbon (=CH)
~125	Vinylic carbon (-C=)

Note: Predicted values based on analogous structures. Actual experimental values may vary depending on the solvent and spectrometer frequency.

### Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Phenylmaleic anhydride** is characterized by the strong absorptions of the anhydride group.

Table 3: IR Spectroscopic Data for Phenylmaleic Anhydride

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1855	Strong	Symmetric C=O stretching of anhydride
~1780	Very Strong	Asymmetric C=O stretching of anhydride
~1600	Medium	C=C stretching of the phenyl ring
~1240	Strong	C-O-C stretching of the anhydride



Data is based on characteristic vibrational frequencies for cyclic anhydrides and aromatic compounds.

### Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **Phenylmaleic anhydride** shows a distinct molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for **Phenylmaleic Anhydride** 

m/z	Relative Intensity (%)	Proposed Fragment Ion
174	100	[M] <sup>+</sup> (Molecular Ion)
118	60	[M - CO - CO]+
102	85	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (Benzoyl cation)
76	40	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>
51	35	[C4H3]+

Data obtained from the NIST Mass Spectrometry Data Center.[1]

### **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

### NMR Spectroscopy

A solution of **Phenylmaleic anhydride** (approximately 10-20 mg for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>, ~0.7 mL) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak.

### **IR Spectroscopy**



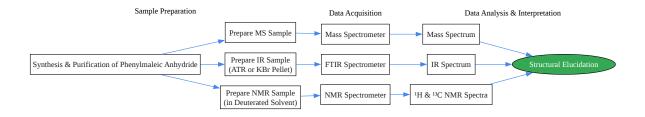
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid **Phenylmaleic anhydride** sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

### **Mass Spectrometry**

The mass spectrum is typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a 70 eV electron beam, and the resulting ions are separated by their mass-to-charge ratio.

## **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Phenylmaleic anhydride**.



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Spectroscopic Analysis Workflow



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#### References

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